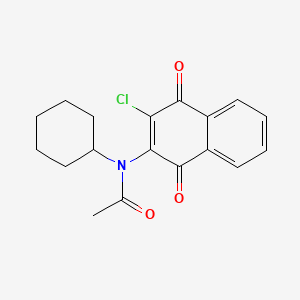![molecular formula C23H15FN2O3S B1663232 4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate CAS No. 844459-93-4](/img/structure/B1663232.png)
4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the family of oxadiazole derivatives that have been extensively studied for their pharmacological properties.
Aplicaciones Científicas De Investigación
Computational and Pharmacological Potential
- Computational and Pharmacological Evaluation : Research has demonstrated the potential of 1,3,4-oxadiazole derivatives, including those related to the compound of interest, in various pharmacological domains. These derivatives have been computationally modeled and evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties. Such studies provide foundational insights into the potential medical applications of these compounds (Faheem, 2018).
Anticancer Properties
- Anticancer Evaluation : Investigations into 1,3,4-oxadiazole derivatives, closely related to the specified compound, have shown promising results in anticancer activities. These compounds were synthesized and evaluated using various techniques, demonstrating moderate activity against breast cancer cell lines (Salahuddin et al., 2014).
Anticonvulsant Activity
- Anticonvulsant Pharmacophoric Model : A series of novel 1,3,4-oxadiazole derivatives were designed and synthesized based on a pharmacophoric model for anticonvulsant activity. These compounds showed significant potential in this area, providing a pathway for further research into related compounds for treating convulsive disorders (Rajak et al., 2010).
Optical and Thermal Properties
- Optical and Thermal Properties Study : Research into novel heterocyclic compounds, including those similar to 4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate, has focused on their optical and thermal properties. These studies are crucial for understanding the practical applications of such compounds in various fields (Shruthi et al., 2019).
Synthesis and Characterization
- Physical Properties of Novel Derivatives : The synthesis of novel 1,3,4-oxadiazole derivatives and their physical properties have been extensively studied. Such research is vital for understanding the compound's chemical behavior and potential applications (Alrazzak, 2018).
Copolymer Synthesis
- New Copoly(arylene ether)s : Research into copolymers containing naphthalene or 1,3,4-oxadiazole units has provided valuable insights into the synthesis and characterization of materials with potentially unique properties. Such studies expand the understanding of polymeric materials and their applications (Bottino et al., 2003).
Propiedades
Número CAS |
844459-93-4 |
|---|---|
Nombre del producto |
4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate |
Fórmula molecular |
C23H15FN2O3S |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
4-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate |
InChI |
InChI=1S/C23H15FN2O3S/c24-18-12-10-17(11-13-18)22(27)28-14-3-4-15-30-23-26-25-21(29-23)20-9-5-7-16-6-1-2-8-19(16)20/h1-2,5-13H,14-15H2 |
Clave InChI |
BZGQMGJZXODGJM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)SCC#CCOC(=O)C4=CC=C(C=C4)F |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)SCC#CCOC(=O)C4=CC=C(C=C4)F |
Sinónimos |
4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl4-fluorobenzoate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



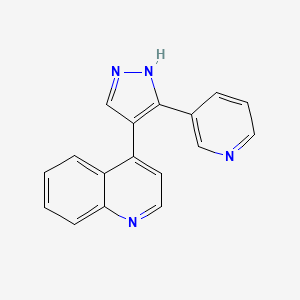
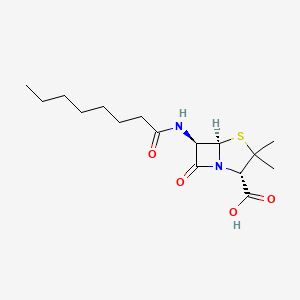
![2-[Methyl(2-pyridin-2-ylethyl)amino]fluoren-9-one](/img/structure/B1663153.png)
![3-[2-(2-Nitrophenyl)hydrazinyl]-2-oxoindole-5-sulfonic acid](/img/structure/B1663154.png)
![6-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)hexanoic acid](/img/structure/B1663156.png)
![9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B1663157.png)
![3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]isoxazole](/img/structure/B1663158.png)
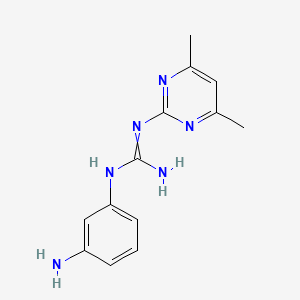
![2-[(4-methoxyphenyl)methylthio]-6-methyl-1H-pyrimidin-4-one](/img/structure/B1663160.png)
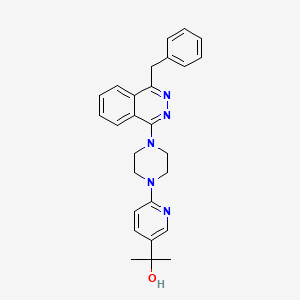
![4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic Acid](/img/structure/B1663166.png)
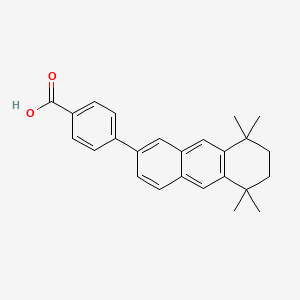
![2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1663168.png)
